molecular formula C21H23F3N6O B12407410 Flt3-IN-12

Flt3-IN-12

Katalognummer: B12407410
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: LSEAQLOYCHTEOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flt3-IN-12 is a compound that targets the fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). FLT3 mutations are associated with aggressive disease progression and poor prognosis in AML patients. This compound is designed to inhibit the activity of FLT3, thereby impeding the proliferation and survival of leukemic cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Flt3-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity towards FLT3 .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the laboratory synthesis protocols, optimizing solvent systems, reaction temperatures, and purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Flt3-IN-12 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions are intermediates and final compounds with enhanced inhibitory activity against FLT3. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .

Wissenschaftliche Forschungsanwendungen

Flt3-IN-12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors and to develop new analogs with improved properties.

    Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling, proliferation, and apoptosis.

    Medicine: Evaluated in preclinical and clinical studies for its potential to treat AML and other FLT3-mutated cancers.

    Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting FLT3

Wirkmechanismus

Flt3-IN-12 exerts its effects by binding to the active site of the FLT3 receptor, stabilizing its inactive conformation, and preventing downstream signaling. This inhibition of FLT3 activity leads to reduced cellular proliferation, increased apoptosis, and impaired survival of leukemic cells. The molecular targets and pathways involved include the RAS/MAPK, JAK/STAT, and PI3K/AKT signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Midostaurin: An FDA-approved FLT3 inhibitor used in combination with chemotherapy for AML treatment.

    Gilteritinib: Another FDA-approved FLT3 inhibitor for relapsed or refractory AML.

    Quizartinib: Approved in Japan for FLT3-mutated AML.

Uniqueness of Flt3-IN-12

This compound is unique due to its high selectivity and potency against FLT3, making it a promising candidate for targeted therapy in AML. Its distinct chemical structure and binding mode contribute to its effectiveness in inhibiting FLT3 activity and overcoming resistance mechanisms observed with other FLT3 inhibitors .

Eigenschaften

Molekularformel

C21H23F3N6O

Molekulargewicht

432.4 g/mol

IUPAC-Name

6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-methylisoquinolin-1-one

InChI

InChI=1S/C21H23F3N6O/c1-30-9-8-12-10-15(6-7-16(12)19(30)31)28-20-26-11-17(21(22,23)24)18(29-20)27-14-4-2-13(25)3-5-14/h6-11,13-14H,2-5,25H2,1H3,(H2,26,27,28,29)

InChI-Schlüssel

LSEAQLOYCHTEOK-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.